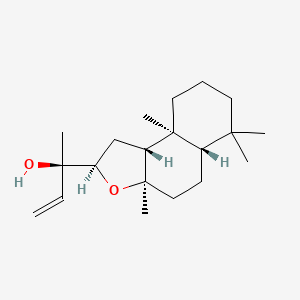
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is a natural compound that belongs to the class of diterpenoids. It has garnered significant interest in the biomedical sector due to its potential therapeutic properties. This compound is known for its intriguing pharmacological attributes, making it a promising candidate for research in cancer, inflammation, and infectious diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol typically involves the use of natural sources, as it is a naturally occurring compound. The detailed synthetic routes and reaction conditions are not extensively documented in the available literature. it is known that the compound can be extracted from certain plant species .
Industrial Production Methods
The compound is primarily used for research purposes, and its production is often carried out in specialized laboratories that focus on small molecule synthesis, biosynthesis, purification, and characterization.
化学反応の分析
Types of Reactions
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and the conditions under which they occur are not extensively detailed in the available literature.
Common Reagents and Conditions
it is known that the compound is soluble in solvents such as acetone, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound are not extensively detailed in the available literature.
科学的研究の応用
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: The compound has shown potential as a therapeutic agent in cancer treatment due to its pharmacological properties.
Inflammation: It has been studied for its anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.
Infectious Diseases: The compound’s potential in combating infectious diseases has also been explored.
Biomedical Research: Its intriguing pharmacological attributes make it a valuable compound for further exploration in biomedical research.
作用機序
The mechanism of action of (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is not fully understood and requires further extensive investigation. it is believed that the compound interacts with specific molecular targets and pathways involved in cancer, inflammation, and infectious diseases.
類似化合物との比較
Similar Compounds
Some similar compounds to (8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol include other diterpenoids such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique pharmacological profile and potential therapeutic applications.
生物活性
(8R,12R,13R)-8,12-Epoxylabd-14-en-13-ol is a diterpenoid compound with notable biological activities. Isolated from various plant sources, this compound has garnered attention for its potential therapeutic effects, particularly in the context of antiplasmodial activity and other pharmacological properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the labdane family of diterpenoids, characterized by a specific stereochemistry that influences its biological effects. The stereochemical configuration is crucial for its interaction with biological targets.
Antiplasmodial Activity
One of the most significant biological activities attributed to this compound is its antiplasmodial effect. Research has shown that extracts containing this compound exhibit moderate to potent activity against Plasmodium falciparum, the causative agent of malaria.
- Study Findings : An extract from Petradoria pumila demonstrated an IC50 value between 5 and 10 μg/mL against P. falciparum, with specific diterpenoids contributing to this activity . Among these, petradoriolide C showed the highest potency (IC50 = 7.3 μM) in comparison to other isolated compounds.
Cytotoxicity
The cytotoxic effects of this compound have also been investigated in various cancer cell lines.
- Research Overview : In a study assessing multiple cancer cell lines (HL-60, K562, OVCA-2780, A549, HepG-2), the compound did not exhibit significant cytotoxicity . This suggests that while it may possess antiplasmodial properties, its efficacy against cancer cells could be limited or dependent on specific structural modifications.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Diterpenoids are known to inhibit various enzymes involved in metabolic pathways of pathogens.
- Interaction with Cellular Membranes : The lipophilic nature of diterpenoids allows them to integrate into cellular membranes, potentially disrupting cellular integrity and function.
Data Summary
| Biological Activity | IC50 Value | Source |
|---|---|---|
| Antiplasmodial | 5 - 10 μg/mL | Extract from Petradoria pumila |
| Cytotoxicity (various lines) | Not significant | Various cancer cell lines |
Study 1: Antiplasmodial Screening
In a comprehensive screening of natural products for antimalarial activity, extracts containing this compound were highlighted for their moderate efficacy against P. falciparum. The study utilized bioassay-directed fractionation techniques to isolate active components .
Study 2: Cancer Cell Line Evaluation
A separate investigation into the cytotoxic properties of several diterpenoids revealed that while some exhibited promising effects against specific cancer types, this compound did not demonstrate significant cytotoxicity across tested lines .
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
(2R)-2-[(2R,3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]but-3-en-2-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,21)16-13-15-18(4)11-8-10-17(2,3)14(18)9-12-20(15,6)22-16/h7,14-16,21H,1,8-13H2,2-6H3/t14-,15+,16+,18-,19+,20+/m0/s1 |
InChIキー |
OOLRCVXXZSHYDM-ZWDFGCBGSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@@H](O3)[C@@](C)(C=C)O)C)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC3(C2CC(O3)C(C)(C=C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















